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Compound of Interest

Compound Name: 2,2-Dimethylcyclohexanone

Cat. No.: B156460 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2,2-Dimethylcyclohexanone is a six-membered cyclic ketone characterized by the presence

of a gem-dimethyl group adjacent to the carbonyl. This structural feature imparts significant

steric hindrance, influencing its reactivity and making it a valuable intermediate in organic

synthesis. Its utility spans from the construction of complex natural products to the formation of

valuable fragrance compounds. This technical guide provides an in-depth overview of the

synthesis, key reactions, and applications of 2,2-dimethylcyclohexanone, with a focus on its

role as a versatile building block in the development of bioactive molecules.

Physical and Spectroscopic Properties of 2,2-
Dimethylcyclohexanone
A summary of the key physical and spectroscopic properties of 2,2-dimethylcyclohexanone is

presented in the table below, providing essential data for its identification and handling in a

laboratory setting.
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Property Value Reference(s)

Molecular Formula C₈H₁₄O [1]

Molecular Weight 126.20 g/mol [1]

CAS Number 1193-47-1 [1]

Boiling Point 169-170 °C at 768 mmHg

Melting Point -20 °C

Density 0.912 g/mL at 25 °C

Refractive Index (n²⁰/D) 1.448

¹H NMR (CDCl₃)

δ (ppm): 1.08 (s, 6H), 1.65-

1.75 (m, 4H), 2.30-2.40 (m,

4H)

¹³C NMR (CDCl₃)
δ (ppm): 21.0, 24.5, 38.5, 41.5,

46.0, 214.0

Mass Spectrum (EI)
m/z (%): 126 (M+, 40), 111

(25), 83 (100), 69 (30), 55 (80)
[2]

IR (neat)
ν (cm⁻¹): 2960, 2870, 1705

(C=O), 1460, 1370

Synthesis of 2,2-Dimethylcyclohexanone
The most common and efficient laboratory synthesis of 2,2-dimethylcyclohexanone involves

the regioselective methylation of 2-methylcyclohexanone. This transformation hinges on the

controlled formation of the thermodynamic enolate, followed by quenching with an electrophilic

methyl source, such as methyl iodide.

Thermodynamic vs. Kinetic Enolate Formation
The regioselectivity of enolate formation from an unsymmetrical ketone like 2-

methylcyclohexanone is a critical concept. Deprotonation can occur at either the more

substituted α-carbon (C2) or the less substituted α-carbon (C6).
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Kinetic Enolate: Formed faster by using a strong, sterically hindered base (e.g., Lithium

Diisopropylamide - LDA) at low temperatures (-78 °C). The base preferentially abstracts the

less sterically hindered proton at C6.

Thermodynamic Enolate: The more stable enolate, favored under equilibrating conditions.

This is typically achieved using a smaller, weaker base (e.g., sodium or potassium alkoxide)

at higher temperatures, allowing for the formation of the more substituted and

thermodynamically more stable double bond.

To synthesize 2,2-dimethylcyclohexanone, the formation of the thermodynamic enolate of 2-

methylcyclohexanone is desired, followed by methylation.

Starting Material

Reaction Conditions

Intermediate Enolates

Alkylation Products

2-Methylcyclohexanone

Base

Kinetic Enolate
(Less Substituted)

LDA, -78 °C
(Kinetic Control)

Thermodynamic Enolate
(More Substituted)

NaOEt, RT
(Thermodynamic Control)

Temperature

2,6-Dimethylcyclohexanone

CH₃I

2,2-Dimethylcyclohexanone

CH₃I
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Synthesis of 2,2- and 2,6-Dimethylcyclohexanone via Enolate Alkylation.

Experimental Protocol: Synthesis of 2,2-
Dimethylcyclohexanone
This protocol describes the synthesis of 2,2-dimethylcyclohexanone via the formation of the

thermodynamic enolate of 2-methylcyclohexanone and subsequent methylation.

Materials:

2-Methylcyclohexanone

Sodium ethoxide (NaOEt)

Anhydrous ethanol

Methyl iodide (CH₃I)

Diethyl ether

Saturated aqueous ammonium chloride (NH₄Cl) solution

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

A solution of sodium ethoxide in ethanol is prepared by carefully adding sodium metal to

anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

To this solution, 2-methylcyclohexanone (1.0 equivalent) is added dropwise at room

temperature.

The reaction mixture is stirred for 1-2 hours to allow for the formation of the thermodynamic

enolate.

Methyl iodide (1.1 equivalents) is then added to the reaction mixture, and the solution is

heated to reflux for 4-6 hours.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b156460?utm_src=pdf-body-img
https://www.benchchem.com/product/b156460?utm_src=pdf-body
https://www.benchchem.com/product/b156460?utm_src=pdf-body
https://www.benchchem.com/product/b156460?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156460?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


After cooling to room temperature, the reaction is quenched by the slow addition of saturated

aqueous ammonium chloride solution.

The mixture is extracted with diethyl ether. The combined organic layers are washed with

brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under

reduced pressure.

The crude product is purified by fractional distillation to yield 2,2-dimethylcyclohexanone.

Expected Yield: 70-80%

Key Reactions of 2,2-Dimethylcyclohexanone
The sterically hindered nature of the carbonyl group in 2,2-dimethylcyclohexanone influences

its reactivity in several key transformations.

Grignard Reaction
The Grignard reaction involves the nucleophilic addition of an organomagnesium halide to the

carbonyl group. Due to the steric hindrance at the α-position, the approach of the Grignard

reagent is somewhat impeded, but the reaction proceeds to form a tertiary alcohol.

2,2-Dimethylcyclohexanone Magnesium Alkoxide Intermediate
+ R-MgX

R-MgX

Tertiary Alcohol
H₃O⁺ workup

Click to download full resolution via product page

Grignard Reaction of 2,2-Dimethylcyclohexanone.

Experimental Protocol: Grignard Reaction with Phenylmagnesium Bromide

Materials:

2,2-Dimethylcyclohexanone

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b156460?utm_src=pdf-body
https://www.benchchem.com/product/b156460?utm_src=pdf-body
https://www.benchchem.com/product/b156460?utm_src=pdf-body
https://www.benchchem.com/product/b156460?utm_src=pdf-body-img
https://www.benchchem.com/product/b156460?utm_src=pdf-body
https://www.benchchem.com/product/b156460?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156460?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phenylmagnesium bromide (in THF)

Anhydrous diethyl ether

Saturated aqueous ammonium chloride (NH₄Cl) solution

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

In a flame-dried, three-necked flask under an inert atmosphere, a solution of 2,2-
dimethylcyclohexanone (1.0 equivalent) in anhydrous diethyl ether is prepared.

The solution is cooled to 0 °C in an ice bath.

A solution of phenylmagnesium bromide (1.2 equivalents) in THF is added dropwise via a

syringe or dropping funnel.

After the addition is complete, the reaction mixture is allowed to warm to room temperature

and stirred for 2-3 hours.

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride

solution at 0 °C.

The layers are separated, and the aqueous layer is extracted with diethyl ether.

The combined organic layers are washed with brine, dried over anhydrous magnesium

sulfate, filtered, and the solvent is removed under reduced pressure.

The crude product, 1-phenyl-2,2-dimethylcyclohexan-1-ol, is purified by column

chromatography or recrystallization.

Expected Yield: 60-75%

Wittig Reaction
The Wittig reaction provides a powerful method for the synthesis of alkenes from carbonyl

compounds. 2,2-Dimethylcyclohexanone can be converted to the corresponding exocyclic
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alkene using a phosphorus ylide.

2,2-Dimethylcyclohexanone Oxaphosphetane Intermediate
+ Ph₃P=CHR

Ph₃P=CHR

Alkene

Ph₃P=O

Click to download full resolution via product page

Wittig Reaction of 2,2-Dimethylcyclohexanone.

Experimental Protocol: Wittig Reaction with Methylenetriphenylphosphorane

Materials:

Methyltriphenylphosphonium bromide

n-Butyllithium (n-BuLi) in hexanes

Anhydrous tetrahydrofuran (THF)

2,2-Dimethylcyclohexanone

Procedure:

In a flame-dried, two-necked flask under an inert atmosphere, methyltriphenylphosphonium

bromide (1.1 equivalents) is suspended in anhydrous THF.

The suspension is cooled to 0 °C, and n-butyllithium (1.05 equivalents) is added dropwise,

resulting in the formation of a characteristic orange-red ylide solution.

The mixture is stirred at room temperature for 1 hour.

A solution of 2,2-dimethylcyclohexanone (1.0 equivalent) in anhydrous THF is added

dropwise to the ylide solution at 0 °C.
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The reaction mixture is allowed to warm to room temperature and stirred overnight.

The reaction is quenched with water, and the product is extracted with pentane.

The combined organic layers are washed with brine, dried, and the solvent is carefully

removed by distillation.

The product, 1-methylene-2,2-dimethylcyclohexane, can be further purified by column

chromatography.

Expected Yield: 50-65%

Favorskii Rearrangement
The Favorskii rearrangement of an α-halo ketone with a base leads to a carboxylic acid

derivative with a rearranged carbon skeleton. For cyclic α-halo ketones, this typically results in

ring contraction. 2-Bromo-2,2-dimethylcyclohexanone, upon treatment with a base like

sodium hydroxide, undergoes a Favorskii rearrangement to yield 1-

methylcyclopentanecarboxylic acid.
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2-Bromo-2,2-dimethylcyclohexanone

Enolate Formation

Base (OH⁻)

Cyclopropanone Intermediate

Intramolecular SN2

Nucleophilic Attack
(OH⁻)

Ring Opening

1-Methylcyclopentanecarboxylic Acid

Protonation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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